1-Benzyl-4-{5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}piperazine
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Overview
Description
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl and nitrophenyl groups, as well as a naphthalene-2-sulfonyl group
Preparation Methods
The synthesis of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with benzyl, nitrophenyl, and naphthalene-2-sulfonyl groups. Common synthetic routes include:
Reductive Amination: This method involves the reaction of a nitrophenyl-substituted piperazine with benzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can also be employed to form the piperazine ring.
Chemical Reactions Analysis
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and naphthalene-2-sulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Its derivatives can be used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and nitrophenyl groups may enhance its binding affinity to these targets, while the naphthalene-2-sulfonyl group may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with various substitutions. For example:
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound has similar structural features and is used in antimicrobial research.
3-(4-ARYLPIPERAZIN-1-YL)CINNOLINES: These compounds are synthesized for their potential antifungal and antitumor activities.
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C31H33N5O4S |
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Molecular Weight |
571.7 g/mol |
IUPAC Name |
1-benzyl-4-[5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine |
InChI |
InChI=1S/C31H33N5O4S/c37-36(38)30-13-11-28(23-31(30)34-16-14-32(15-17-34)24-25-6-2-1-3-7-25)33-18-20-35(21-19-33)41(39,40)29-12-10-26-8-4-5-9-27(26)22-29/h1-13,22-23H,14-21,24H2 |
InChI Key |
UHLRSCJVZPJEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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